Racemic 3-(tert-Butylamino)propane-1,2-diol vs. (S)-Enantiomer: Optical Rotation as a Critical Purity and Procurement Gate
The racemic mixture CAS 22741-52-2 is optically inactive by definition, exhibiting a specific rotation of approximately 0°. In contrast, the (S)-enantiomer (CAS 30315-46-9) shows a consistent specific rotation of [α]²⁰D = -30° (c = 2, 1 M HCl) . This parameter serves as an immediate, quantitative gate for procurement: any batch of CAS 30315-46-9 that deviates from this value indicates optical impurity or degradation, a risk not applicable to the racemic compound. The choice between racemic and enantiomerically pure intermediate directly determines whether a costly chiral resolution step is required later in the synthesis of (S)-timolol maleate [1].
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]²⁰D ≈ 0° (racemic) |
| Comparator Or Baseline | (S)-3-(tert-Butylamino)propane-1,2-diol (CAS 30315-46-9): [α]²⁰D = -30° (c = 2, 1 M HCl) |
| Quantified Difference | Absolute difference of 30°; qualitative impact on synthetic route design (resolution vs. direct use) |
| Conditions | Measured at 20°C, c = 2 in 1 M HCl as per vendor certificate of analysis |
Why This Matters
This directly informs procurement decisions by defining the acceptable analytical specifications for each stereochemical form and predicting downstream processing costs.
- [1] Synthesis of S- and R-Timolol Maleate. Chem. J. Chin. Univ. 2004, 25(10), 1865-1867. Available at: http://www.cjcu.jlu.edu.cn/EN/abstract/abstract16148.shtml View Source
